molecular formula C8H6BrNO4 B146880 Methyl 2-bromo-5-nitrobenzoate CAS No. 6942-36-5

Methyl 2-bromo-5-nitrobenzoate

Cat. No.: B146880
CAS No.: 6942-36-5
M. Wt: 260.04 g/mol
InChI Key: VSEYYEKRZNRECT-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO4 and a molecular weight of 260.04 g/mol . It is a derivative of benzoic acid, characterized by the presence of a bromine atom at the 2-position and a nitro group at the 5-position on the benzene ring, with a methyl ester functional group. This compound is commonly used in organic synthesis and various chemical reactions due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-nitrobenzoate can be synthesized through a multi-step process involving nitration, bromination, and esterification reactions . The typical synthetic route includes:

    Bromination: The addition of a bromine atom to the benzene ring, often carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The conversion of the carboxylic acid group to a methyl ester, typically using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as 2-amino-5-nitrobenzoate if an amine is the nucleophile.

    Reduction: 2-bromo-5-aminobenzoate.

    Hydrolysis: 2-bromo-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-bromo-5-nitrobenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine and nitro groups play crucial roles in its reactivity and binding affinity. For instance, the nitro group can participate in electron-withdrawing interactions, while the bromine atom can engage in halogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-5-nitrobenzoate is unique due to the presence of both bromine and nitro groups on the benzene ring, which confer distinct electronic and steric properties. These features make it particularly useful in specific synthetic applications where such reactivity is desired .

Properties

IUPAC Name

methyl 2-bromo-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-14-8(11)6-4-5(10(12)13)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEYYEKRZNRECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288757
Record name Methyl 2-bromo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6942-36-5
Record name 6942-36-5
Source DTP/NCI
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Record name Methyl 2-bromo-5-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Bromo-5-nitrobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of methyl 2-bromo-5-nitrobenzoate in the synthesis of substituted nitrofluorenes and aminofluorenes?

A1: this compound serves as a crucial starting material in the synthesis. The research highlights the use of a palladium(0)-catalyzed Negishi coupling reaction where this compound reacts with various aromatic zinc species []. This coupling reaction forms a biaryl intermediate, which then undergoes chemoselective ester reduction followed by acid-promoted ring closure to yield the desired substituted nitrofluorenes. These nitrofluorenes can be further converted to aminofluorenes. The bromine and nitro substituents on the benzoate ring play a vital role in directing the regiospecificity of the Negishi coupling reaction, ultimately determining the substitution pattern in the final fluorene derivatives.

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